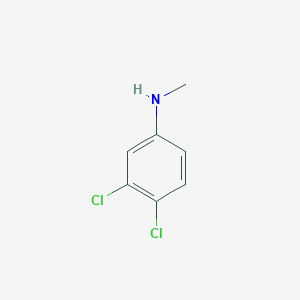

3,4-Dichloro-N-methylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSNCFKVMGTTFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384197 | |

| Record name | 3,4-Dichloro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40750-59-2 | |

| Record name | 3,4-Dichloro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dichloro-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dichloro-N-methylaniline: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 3,4-Dichloro-N-methylaniline. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Properties and Identification

This compound is a disubstituted aniline derivative with the chemical formula C7H7Cl2N.[1] It is a key intermediate in the synthesis of various organic compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H7Cl2N | [1] |

| Molecular Weight | 176.04 g/mol | [1] |

| Boiling Point | 150-152 °C at 15 mmHg | |

| Flash Point | 110 °C | |

| Physical Form | Liquid | |

| Purity | ≥98% |

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 40750-59-2 | [1] |

| InChI | 1S/C7H7Cl2N/c1-10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 | |

| InChIKey | DUSNCFKVMGTTFK-UHFFFAOYSA-N | |

| SMILES | CNC1=CC(=C(C=C1)Cl)Cl | [1] |

Chemical Structure

The structure of this compound consists of a benzene ring substituted with two chlorine atoms at positions 3 and 4, and a methylamino group at position 1.

Synthesis and Purification Workflow

The synthesis of this compound typically involves the N-methylation of 3,4-dichloroaniline. The following diagram illustrates a general workflow for its synthesis and subsequent purification.

Experimental Protocols

The following are representative experimental protocols for the synthesis, purification, and characterization of this compound.

Synthesis of this compound

This protocol is a general method for the N-methylation of anilines and can be adapted for the synthesis of this compound.

Materials:

-

3,4-Dichloroaniline

-

Dimethyl carbonate (DMC)

-

N-methyl-2-pyrrolidone (NMP) as solvent

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base

-

Stainless steel reactor tubing

-

Flow chemistry system

Procedure:

-

Prepare a solution of 3,4-dichloroaniline (2 M in NMP), dimethyl carbonate (6 M in NMP), and DBU (3 M in NMP).[2]

-

Introduce the solution into a 10 mL stainless steel reactor tubing using a flow chemistry system.[2]

-

Set the reaction temperature to 250 °C and the residence time to 12 minutes.[2]

-

Collect the output from the reactor. The product, N-methyl-3,4-dichloroaniline, is obtained with high selectivity for monomethylation.[2]

-

The crude product can then be purified using standard laboratory techniques.

Purification by Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Solvent system (e.g., Petroleum Ether/Ethyl Acetate mixture, 50:1)

-

Glass column

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in the chosen solvent system and pack it into a glass column.

-

Dissolve the crude this compound in a minimal amount of the solvent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with the solvent system, collecting fractions.[3]

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Analytical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of N-methylaniline, a related compound, shows characteristic signals for the aromatic protons and the N-methyl protons. For this compound, one would expect to see signals for the three aromatic protons and a singlet for the N-methyl group. The aromatic region would be more complex due to the dichloro substitution pattern.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For N-methylaniline, signals are observed around 31, 112, 117, 129, and 149 ppm.[4] The spectrum for this compound would show distinct signals for the seven carbon atoms, with the chemical shifts influenced by the chlorine and methylamino substituents.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is used to identify the functional groups present in a molecule. For N-methylaniline, a characteristic N-H stretching vibration is observed around 3411 cm⁻¹.[5] One would expect a similar peak for this compound. Other expected peaks would include C-H stretching vibrations for the aromatic ring and the methyl group, and C=C stretching vibrations for the aromatic ring.

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (176.04 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing two chlorine atoms.

Biological Activity and Applications

While this compound itself is primarily used as a chemical intermediate, its parent compound, 3,4-dichloroaniline, is a precursor to several important agrochemicals, including the herbicides propanil, linuron, and diuron.[6] Research has also been conducted on amides derived from 3,4-dichloroaniline for their potential as antiparasitic agents against Trichomonas vaginalis.[7] This suggests that derivatives of this compound could be explored for various biological activities. The primary industrial application of related dichloroanilines is in the manufacturing of dyes and agrochemicals.[8]

References

- 1. This compound | C7H7Cl2N | CID 2800931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. rsc.org [rsc.org]

- 4. Solved What is the IR Analysis, H-NMR, and C-NMR of | Chegg.com [chegg.com]

- 5. researchgate.net [researchgate.net]

- 6. 3,4-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 7. Preliminary studies of 3,4-dichloroaniline amides as antiparasitic agents: structure-activity analysis of a compound library in vitro against Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

Technical Guide: 3,4-Dichloro-N-methylaniline (CAS: 40750-59-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-N-methylaniline is a halogenated aromatic amine that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a dichlorinated benzene ring coupled with an N-methylated amino group, makes it a valuable building block for the synthesis of a range of more complex molecules. This document provides a comprehensive overview of its chemical properties, synthesis, potential applications, and safety information, tailored for professionals in research and development. While this compound is not extensively documented in publicly available literature as a final product, its structural motifs are present in various biologically active molecules, suggesting its potential as a precursor in the development of new chemical entities.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₇Cl₂N | PubChem[1] |

| Molecular Weight | 176.04 g/mol | PubChem[1] |

| CAS Number | 40750-59-2 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CNC1=CC(=C(C=C1)Cl)Cl | PubChem[1] |

| InChI | InChI=1S/C7H7Cl2N/c1-10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 | PubChem[1] |

| Appearance | Liquid | Sigma-Aldrich[2] |

| Boiling Point | 150-152 °C at 15 mmHg | Sigma-Aldrich[2] |

| Density | 1.3794 g/mL at 25 °C | Chemdad[3] |

| Refractive Index | n20/D 1.6015 | Chemdad[3] |

| Flash Point | >110 °C (>230 °F) | Chemdad, Sigma-Aldrich[2][3] |

| Storage Temperature | 2-8°C, protect from light | Chemdad, Sigma-Aldrich[2][3] |

| Purity | Typically >97% | Advanced ChemBlocks[4] |

Synthesis

Synthesis of 3,4-Dichloroaniline (Precursor)

The primary industrial synthesis of 3,4-dichloroaniline involves the catalytic hydrogenation of 3,4-dichloronitrobenzene.

Reaction:

3,4-Dichloronitrobenzene + H₂ → 3,4-Dichloroaniline + H₂O

Experimental Protocol (General Procedure based on similar syntheses): [5][6]

-

Reactor Setup: A high-pressure hydrogenation reactor is charged with 3,4-dichloronitrobenzene.

-

Catalyst: A noble metal catalyst, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C), is added.[5] To prevent dehalogenation, a dechlorination inhibitor like morpholine may be introduced.[6]

-

Reaction Conditions: The reactor is pressurized with hydrogen gas (typically 100-500 psig) and heated to a temperature range of 80-150 °C.[5][6]

-

Reaction Monitoring: The reaction progress is monitored by measuring the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.

-

Work-up: After cooling and depressurization, the catalyst is removed by filtration. The crude 3,4-dichloroaniline is then purified, typically by distillation under reduced pressure.

N-methylation of 3,4-Dichloroaniline

The final step to obtain this compound is the methylation of the amino group of 3,4-dichloroaniline. Various methods can be employed for the N-methylation of anilines. A common laboratory-scale method involves reductive amination.

Reaction:

3,4-Dichloroaniline + Formaldehyde + Reducing Agent → this compound

Experimental Protocol (Proposed):

-

Dissolution: 3,4-dichloroaniline is dissolved in a suitable solvent such as methanol or acetonitrile.

-

Aldehyde Addition: An aqueous solution of formaldehyde (1.0-1.2 equivalents) is added to the solution.

-

Reducing Agent: A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise while maintaining the temperature (e.g., 0-25 °C).

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Quenching and Extraction: The reaction is quenched by the addition of water. The product is then extracted into an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or distillation.

References

- 1. This compound | C7H7Cl2N | CID 2800931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 40750-59-2 [sigmaaldrich.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound 97% | CAS: 40750-59-2 | AChemBlock [achemblock.com]

- 5. 3,4-Dichloroaniline synthesis - chemicalbook [chemicalbook.com]

- 6. US3291832A - Process for preparing 3, 4 dichloroaniline - Google Patents [patents.google.com]

Spectroscopic Analysis of 3,4-Dichloro-N-methylaniline: A Technical Guide

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the aromatic amine 3,4-Dichloro-N-methylaniline. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and analytical protocols for this compound.

Chemical Structure and Properties

This compound is a disubstituted aniline with the molecular formula C₇H₇Cl₂N.[1] Its structure consists of an aniline core with two chlorine atoms at the 3 and 4 positions of the benzene ring and a methyl group attached to the nitrogen atom.

Caption: Figure 1. Chemical Structure of this compound

Spectroscopic Analysis Workflow

The comprehensive spectroscopic characterization of this compound involves a systematic workflow. This process begins with sample preparation, followed by data acquisition using NMR, IR, and MS techniques. The resulting spectra are then processed and analyzed to elucidate the molecular structure and confirm the identity of the compound.

Caption: Figure 2. General Workflow for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2 | d | 1H | H-5 |

| ~6.8 | d | 1H | H-2 |

| ~6.5 | dd | 1H | H-6 |

| ~3.7 | br s | 1H | N-H |

| ~2.8 | s | 3H | N-CH₃ |

-

Aromatic Region (δ 6.5-7.2 ppm): The three aromatic protons will appear as distinct signals. The proton at position 2, being ortho to the N-methyl group, is expected to be the most deshielded. The protons at positions 5 and 6 will show splitting patterns corresponding to their coupling with adjacent protons.

-

N-H Proton (δ ~3.7 ppm): A broad singlet is anticipated for the N-H proton.

-

N-Methyl Protons (δ ~2.8 ppm): A singlet integrating to three protons is expected for the N-methyl group.

¹³C NMR Spectroscopy

A computed ¹³C NMR spectrum for this compound is available and can be used for peak assignment.[3] The predicted chemical shifts are consistent with those observed for related chlorinated anilines.[2]

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~148 | C-1 (C-N) |

| ~132 | C-4 (C-Cl) |

| ~130 | C-3 (C-Cl) |

| ~129 | C-5 |

| ~118 | C-2 |

| ~113 | C-6 |

| ~30 | N-CH₃ |

Experimental Protocol for NMR

NMR spectra can be recorded on a 400 MHz spectrometer.[2][4] The sample (5-10 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[4] Both ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹³C NMR, a proton-decoupled sequence is typically used.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H group, aromatic C-H bonds, C=C bonds of the aromatic ring, C-N bond, and C-Cl bonds.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3410-3440 | N-H stretch | Medium |

| ~3020-3100 | Aromatic C-H stretch | Medium |

| ~2815-2985 | Aliphatic C-H stretch (CH₃) | Medium |

| ~1600-1610 | Aromatic C=C stretch | Strong |

| ~1500-1510 | Aromatic C=C stretch | Strong |

| ~1280-1340 | Aromatic C-N stretch | Strong |

| ~1100-1200 | C-H in-plane deformation | Medium |

| ~700-850 | C-Cl stretch | Strong |

-

The N-H stretching vibration for a secondary aromatic amine typically appears as a single sharp band around 3411 cm⁻¹.[5]

-

The aromatic C=C stretching vibrations are expected as strong bands around 1606 and 1509 cm⁻¹.

-

The C-N stretching in aromatic amines is usually observed in the 1250-1335 cm⁻¹ region.

-

The presence of chlorine atoms on the aromatic ring will give rise to strong absorptions in the lower frequency region of the spectrum.

Experimental Protocol for IR

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. The spectrum is then recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

GC-MS Data

The Gas Chromatography-Mass Spectrometry (GC-MS) data available from PubChem shows several key fragments.[1]

| m/z | Interpretation |

| 176 | Molecular ion [M]⁺ (containing ³⁵Cl and ³⁷Cl) |

| 175 | Molecular ion [M]⁺ (containing two ³⁵Cl isotopes) |

| 174 | Isotopic peak of the molecular ion |

| 120 | Fragment resulting from the loss of a chlorine atom and a methyl group |

The presence of two chlorine atoms leads to a characteristic isotopic pattern for the molecular ion peak, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1. The observed peaks at m/z 174, 175, and 176 are consistent with the molecular weight of this compound (176.04 g/mol ).[1]

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through several key steps, including the loss of a chlorine atom and the methyl group.

Caption: Figure 3. Proposed MS Fragmentation of this compound

Experimental Protocol for MS

Mass spectra can be acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS).[2] The sample, dissolved in a volatile solvent like methanol or dichloromethane, is injected into the GC. The separation is performed on a suitable capillary column, and the eluent is introduced into the ion source of the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for fragmentation. The mass analyzer then separates the ions based on their mass-to-charge ratio.

References

Solubility Profile of 3,4-Dichloro-N-methylaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,4-Dichloro-N-methylaniline, a key intermediate in various chemical syntheses. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative solubility profile based on the known characteristics of structurally similar compounds. Furthermore, a detailed experimental protocol for the quantitative determination of its solubility is provided, enabling researchers to generate precise data for their specific applications.

Qualitative Solubility Profile

The solubility of a compound is largely dictated by its molecular structure, including the presence of polar and non-polar functional groups. This compound possesses a polar amino group and a largely non-polar dichlorinated benzene ring. This structure suggests a moderate to good solubility in a range of organic solvents.

Based on the known solubility of aniline and 3,4-dichloroaniline, the expected qualitative solubility of this compound is summarized in the table below. Aniline is reportedly soluble in ethanol, ether, and benzene, while being slightly soluble in water. Similarly, 3,4-dichloroaniline is described as soluble in alcohol and ether.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Specific Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Protic Solvents | Methanol, Ethanol | Soluble | The polar -NH group can form hydrogen bonds with the hydroxyl group of the alcohols. |

| Polar Aprotic Solvents | Acetone, Dichloromethane, Ethyl Acetate | Likely Soluble | The dipole-dipole interactions between the polar functional groups of the solute and the solvent are expected to facilitate dissolution. |

| Non-Polar Aromatic Solvents | Toluene, Benzene | Likely Soluble | The aromatic ring of this compound can interact favorably with aromatic solvents through π-π stacking. |

| Non-Polar Aliphatic Solvents | Hexane, Heptane | Sparingly Soluble to Insoluble | The significant difference in polarity between the solute and these non-polar solvents will likely limit solubility. |

| Aqueous Solvents | Water | Sparingly Soluble to Insoluble | The presence of the large, non-polar dichlorophenyl group is expected to dominate over the polar amino group, leading to low water solubility. |

Experimental Protocol: Determination of Solubility by Gravimetric Method

To obtain precise quantitative solubility data, the following gravimetric method is recommended. This method is robust, reliable, and does not require specialized analytical instrumentation.

Objective: To quantitatively determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker or water bath

-

Temperature-controlled oven

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Glass syringes

-

Pre-weighed evaporation dishes or watch glasses

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that equilibrium solubility is reached.

-

-

Sample Collection:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a glass syringe fitted with a syringe filter. It is critical to pre-warm or pre-cool the syringe and filter to the experimental temperature to prevent any temperature-induced precipitation.

-

-

Gravimetric Analysis:

-

Dispense the filtered aliquot into a pre-weighed, clean, and dry evaporation dish.

-

Record the exact volume of the aliquot taken.

-

Place the evaporation dish in a temperature-controlled oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute on the analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final constant weight.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass of solute in g / Volume of aliquot in mL) x 100

-

Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

An In-Depth Technical Guide to the Synthesis of 3,4-Dichloro-N-methylaniline

This technical guide provides a comprehensive overview of the primary synthesis pathway and reaction mechanism for 3,4-Dichloro-N-methylaniline, a key intermediate in the production of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Primary Synthesis Pathway: Reductive N-Methylation of 3,4-Dichloroaniline

The most common and efficient method for the synthesis of this compound is the direct N-methylation of 3,4-dichloroaniline. Among various N-methylation strategies, the Eschweiler-Clarke reaction is a classic and highly effective method that avoids the formation of quaternary ammonium salts, which can be a significant side reaction in other methylation techniques using alkylating agents like methyl iodide.[1][2] This reductive amination process utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1][3]

The overall reaction is as follows:

Caption: Overall reaction for the synthesis of this compound.

A key advantage of the Eschweiler-Clarke reaction is its ability to stop at the tertiary amine stage, preventing over-methylation.[1][4] The reaction is typically performed by heating the amine with an excess of formaldehyde and formic acid.[1][5]

Reaction Mechanism: The Eschweiler-Clarke Reaction

The mechanism of the Eschweiler-Clarke reaction proceeds through a two-step sequence involving the formation of an iminium ion followed by a hydride transfer.

-

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (3,4-dichloroaniline) on formaldehyde to form a hemiaminal (or aminoalcohol) intermediate.[4][5] This intermediate then undergoes dehydration to yield a reactive iminium ion.[5]

-

Reductive Methylation: Formic acid then acts as a hydride donor, transferring a hydride ion to the electrophilic carbon of the iminium ion.[1][3] This reduction step forms the N-methylated product and releases carbon dioxide, which drives the reaction to completion, making it irreversible.[1][2]

The detailed mechanism is illustrated in the following diagram:

Caption: Mechanism of the Eschweiler-Clarke reaction for N-methylation.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound via the Eschweiler-Clarke reaction, based on typical procedures for methylating aromatic amines.

Materials:

-

3,4-Dichloroaniline

-

Formaldehyde (37% aqueous solution)

-

Formic acid (98-100%)

-

Sodium hydroxide solution (for neutralization)

-

Dichloromethane (or other suitable organic solvent for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 3,4-dichloroaniline.

-

Add an excess of formic acid and a 37% aqueous solution of formaldehyde. A typical molar ratio of amine:formaldehyde:formic acid is 1:1.1:1.8.[5]

-

Heat the reaction mixture to 80-100 °C and maintain it at this temperature for several hours (e.g., 18 hours), monitoring the reaction progress by TLC or GC.[3][5]

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess formic acid by the slow addition of a concentrated sodium hydroxide solution. Ensure the mixture remains cool during neutralization.

-

Extract the product into an organic solvent such as dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or distillation under reduced pressure.

Quantitative Data

The following table summarizes key quantitative data for the starting material and the final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 3,4-Dichloroaniline | C₆H₅Cl₂N | 162.02[6] | 272[6] | - | - |

| This compound | C₇H₇Cl₂N | 176.04[7] | 150-152 (at 15 mmHg)[8] | 1.3794 (at 25 °C)[8] | 1.6015[8] |

Yields for the Eschweiler-Clarke reaction are typically high, often exceeding 80-90%.[3]

Synthesis of the Precursor: 3,4-Dichloroaniline

3,4-Dichloroaniline, the starting material for the N-methylation, is typically synthesized via the reduction of 3,4-dichloronitrobenzene. This reduction is commonly achieved through catalytic hydrogenation.

Overall Reaction:

Caption: Synthesis of 3,4-dichloroaniline from 3,4-dichloronitrobenzene.

Experimental Workflow:

The industrial production of 3,4-dichloroaniline often involves the catalytic hydrogenation of 3,4-dichloronitrobenzene using a platinum or palladium catalyst.[6][9] To prevent dehalogenation, inhibitors such as morpholine may be added.[9]

Caption: General workflow for the synthesis of 3,4-dichloroaniline.

The reaction conditions are carefully controlled to ensure high yield and purity of the final product.[6]

Spectroscopic Data for this compound

Spectroscopic analysis is crucial for the characterization of the synthesized this compound.

| Spectroscopic Data | Values |

| ¹³C NMR | Spectral data is available and can be accessed through chemical databases.[10] |

| Mass Spectrometry (GC-MS) | m/z: 174, 175, 176[7] |

| Molecular Formula | C₇H₇Cl₂N[7] |

| Exact Mass | 174.9955546 Da[7] |

This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary. Always consult relevant safety data sheets and perform a thorough risk assessment before conducting any chemical synthesis.

References

- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 2. Review of Modern Eschweiler–Clarke Methylation Reaction [mdpi.com]

- 3. grokipedia.com [grokipedia.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 6. 3,4-Dichloroaniline synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | C7H7Cl2N | CID 2800931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. US3291832A - Process for preparing 3, 4 dichloroaniline - Google Patents [patents.google.com]

- 10. spectrabase.com [spectrabase.com]

Toxicological Profile of 3,4-Dichloro-N-methylaniline: An In-depth Technical Guide

Disclaimer: Limited direct toxicological data is available for 3,4-Dichloro-N-methylaniline. This report heavily relies on data from its close structural analog, 3,4-Dichloroaniline (3,4-DCA), to provide a comprehensive toxicological profile. This approach is based on the structural similarity and the expectation of a comparable toxicological footprint.

Executive Summary

This technical guide provides a detailed toxicological profile of this compound, intended for researchers, scientists, and drug development professionals. Due to the limited availability of specific data for this compound, this guide utilizes a read-across approach, primarily referencing the extensive data available for its parent compound, 3,4-Dichloroaniline (3,4-DCA). The primary toxicological concern associated with dichlorinated anilines is methemoglobinemia, leading to cyanosis and other systemic effects. The available data suggests that this compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation. This guide summarizes key toxicological endpoints, details experimental methodologies based on OECD guidelines, and provides a visual representation of the proposed mechanism of aniline-induced methemoglobinemia.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 40750-59-2 | [1] |

| Molecular Formula | C₇H₇Cl₂N | [1] |

| Molecular Weight | 176.04 g/mol | [1] |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Water Solubility | Not specified |

Toxicological Data

The following tables summarize the available toxicological data, primarily for 3,4-Dichloroaniline (3,4-DCA) as a surrogate for this compound.

Acute Toxicity

| Endpoint | Species | Route | Value | Classification | Reference |

| LD₅₀ | Rat | Oral | ~600 mg/kg bw | Toxic if swallowed | [2] |

| LD₅₀ | Rabbit | Dermal | <1000 mg/kg bw | Toxic in contact with skin | [3] |

| LC₅₀ | Rat | Inhalation | 2.8 - 4.7 mg/L (4h) | Toxic if inhaled | [2] |

Irritation and Sensitization

| Endpoint | Species | Result | Classification | Reference |

| Skin Irritation | Rabbit | Mild irritant | Causes skin irritation | [2] |

| Eye Irritation | Rabbit | Severe irritant | Causes serious eye damage | [4] |

| Skin Sensitization | Guinea Pig | Sensitizing | May cause an allergic skin reaction | [2] |

Repeated Dose Toxicity

| Species | Route | Duration | NOAEL/LOAEL | Effects Observed | Reference |

| Rat | Oral | 14 days | Not established | Hematological changes | [3] |

Genotoxicity

| Assay | System | Result | Conclusion | Reference |

| Ames Test | S. typhimurium | Equivocal | Insufficient to conclude non-genotoxic | [2] |

| Micronucleus Test | In vivo | Negative | Insufficient to conclude non-genotoxic | [2] |

| Sister Chromatid Exchange | In vitro | Positive | Insufficient to conclude non-genotoxic | [2] |

Carcinogenicity

No direct carcinogenicity studies have been performed on 3,4-DCA. However, it is noted that a number of aromatic amines can produce spleen tumors in rats due to the formation of methemoglobin.[2]

Reproductive and Developmental Toxicity

| Species | Route | Study Type | NOAEL/LOAEL | Effects Observed | Reference |

| Rat | Oral | Developmental | Maternal Toxicity: 25 mg/kg bw/day | Marginal developmental effects at maternally toxic doses. No specific teratogenic effect observed. | [2] |

Experimental Protocols

The following are generalized experimental protocols based on OECD guidelines for key toxicological studies.

Acute Oral Toxicity (OECD 423)

-

Test Principle: A stepwise procedure with the use of a limited number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The outcome of the test is the observation of either mortality or evident toxicity at one of the dose levels.

-

Animals: Healthy, young adult rats of a single sex (typically females as they are often slightly more sensitive).

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

The test substance is administered in a single dose by gavage.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Body weights are recorded weekly.

-

A necropsy is performed on all animals at the end of the study.

-

Depending on the outcome at the initial dose, the next step involves dosing at a higher or lower fixed dose level.

-

Skin Irritation/Corrosion (OECD 404)

-

Test Principle: The substance is applied to the skin of experimental animals to determine its potential to cause irreversible (corrosion) or reversible (irritation) inflammatory changes.

-

Animals: Healthy, young adult albino rabbits.

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

0.5 mL of the liquid test substance is applied to the skin under a gauze patch.

-

The patch is secured with a semi-occlusive dressing for a 4-hour exposure period.

-

After exposure, the patch is removed, and the skin is gently cleansed.

-

The skin is observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Dermal reactions are scored and recorded according to a standardized grading system.[5]

-

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

-

Test Principle: To identify substances that cause structural chromosome aberrations in cultured mammalian cells.

-

Cell Cultures: Established cell lines (e.g., Chinese hamster ovary cells) or primary cell cultures.

-

Procedure:

-

Cell cultures are exposed to the test substance, both with and without an exogenous metabolic activation system (e.g., S9 mix), for a short duration.

-

After the treatment period, the cells are incubated with a metaphase-arresting substance (e.g., colcemid).

-

Cells are harvested, fixed, and stained.

-

Metaphase cells are analyzed microscopically for chromosomal aberrations.

-

The number and types of aberrations are recorded and compared to concurrent negative and positive controls.

-

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of toxicity for aniline and its derivatives is the induction of methemoglobinemia.[2][6] This occurs through the metabolic activation of the aniline compound in the liver.

Aniline-Induced Methemoglobinemia

The metabolic pathway leading to methemoglobinemia involves the oxidation of the aniline derivative. The key metabolite responsible for oxidizing hemoglobin is phenylhydroxylamine.[7] This process converts the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin, which is incapable of binding and transporting oxygen.

Caption: Metabolic activation of this compound leading to methemoglobinemia.

Conclusion

The toxicological profile of this compound, largely inferred from data on 3,4-Dichloroaniline, indicates a significant potential for acute toxicity via oral, dermal, and inhalation routes. It is also a skin and eye irritant and a skin sensitizer. The primary mechanism of systemic toxicity is methemoglobinemia, resulting from its metabolic activation. While genotoxicity data is equivocal, the potential for carcinogenicity, as seen with other aromatic amines, cannot be ruled out. Further studies are warranted to definitively characterize the toxicological properties of this compound and reduce the uncertainty associated with the read-across approach. Professionals handling this compound should adhere to strict safety protocols to minimize exposure.

References

- 1. This compound | C7H7Cl2N | CID 2800931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ec.europa.eu [ec.europa.eu]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. fishersci.com [fishersci.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. longdom.org [longdom.org]

- 7. Contribution of aniline metabolites to aniline-induced methemoglobinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Environmental Journey of 3,4-Dichloro-N-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-N-methylaniline, a halogenated aromatic amine, is a compound of interest in various industrial applications, including as an intermediate in the synthesis of dyes, pesticides, and pharmaceuticals. As with many xenobiotic compounds, understanding its environmental fate and degradation is paramount for a comprehensive risk assessment and the development of sustainable chemical practices. This technical guide provides an in-depth overview of the environmental behavior of this compound, drawing upon data from its close structural analogue, 3,4-dichloroaniline (3,4-DCA), and general principles of N-methylated aromatic amine degradation due to the limited direct data on the title compound.

Physicochemical Properties

The environmental transport and partitioning of a chemical are largely governed by its physicochemical properties. The available data for this compound and its parent compound, 3,4-dichloroaniline, are summarized below.

| Property | This compound | 3,4-Dichloroaniline | Reference |

| Molecular Formula | C₇H₇Cl₂N | C₆H₅Cl₂N | [1] |

| Molecular Weight | 176.04 g/mol | 162.02 g/mol | [1] |

| Physical State | Not specified | Light tan to dark gray crystals or brown solid | [2] |

| Boiling Point | Not specified | 272 °C | [3] |

| Vapor Pressure | Not specified | 1 mmHg at 81 °C | [3] |

| Water Solubility | Not specified | Low | [4] |

| Log Kₒₙ | Not specified | 3.86 | [4] |

Environmental Fate and Transport

The environmental fate of this compound is influenced by a combination of transport and degradation processes.

Soil Mobility and Adsorption

The mobility of this compound in soil is expected to be influenced by its hydrophobicity. The high octanol-water partition coefficient (Log Kₒₙ) of its analogue, 3,4-DCA, suggests a strong tendency to adsorb to soil organic matter.[4] This adsorption process can reduce its bioavailability and leaching into groundwater. The presence of dissolved organic carbon in soil can, in some cases, increase the amount of similar compounds adsorbed onto the soil.[5]

Volatilization

While data for this compound is unavailable, the vapor pressure of 3,4-DCA is relatively low, suggesting that volatilization from moist soil surfaces and water is not a significant dissipation pathway.[3]

Degradation Pathways

The degradation of this compound in the environment can occur through both abiotic and biotic processes.

Abiotic Degradation

Photodegradation: Aromatic amines can undergo photodegradation in the presence of sunlight. While specific studies on this compound are lacking, related N-methylated anilines have been shown to undergo photodissociation upon UV absorption.[6] In surface waters, photo-oxidation can be a significant degradation pathway for chloroanilines, with half-lives ranging from hours to days.[3]

Hydrolysis: Information on the hydrolysis of this compound is scarce. However, for some related chlorinated methylaniline phosphates, hydrolysis has been observed to occur in acidic conditions.[7] Generally, the aniline functional group is relatively stable to hydrolysis under typical environmental pH conditions.

Biotic Degradation

The biodegradation of this compound is likely to be a key process in its environmental removal. Based on studies of N-methylated anilines and chloroanilines, a plausible degradation pathway can be proposed.[8][9]

A crucial initial step in the biodegradation of N-methylated anilines is often N-demethylation , which would convert this compound to the more widely studied 3,4-dichloroaniline (3,4-DCA).[10] Subsequently, 3,4-DCA can be further degraded by various microorganisms. The typical bacterial degradation of chloroanilines involves the action of dioxygenase enzymes, leading to the formation of corresponding chlorocatechols.[8] These catechols then undergo ring cleavage, followed by further metabolism into central metabolic pathways.

Some bacterial strains have been identified that can degrade 3,4-DCA. For instance, Acinetobacter baylyi has been shown to degrade 3,4-DCA to 4-chloroaniline.[3]

Proposed Biodegradation Pathway of this compound

Caption: Proposed biodegradation pathway for this compound.

Quantitative Degradation Data

| Compound | Medium | Half-life | Degradation Rate | Conditions | Reference |

| 3,4-Dichloroaniline | River Water | Several days to months | - | Biodegradation | [3] |

| 3,4-Dichloroaniline | Surface Water | 1 to 3 hours | - | Photo-oxidation (low organic matter) | [3] |

| 3,4-Dichloroaniline | Sediment-water system | - | 23.1% mineralization in 56 days | Aerobic incubation | [11] |

Experimental Protocols

Standardized experimental protocols are essential for determining the environmental fate of chemicals. Below are generalized methodologies that can be adapted for studying this compound.

Soil Adsorption/Desorption (OECD 106)

This guideline describes a batch equilibrium method to determine the adsorption/desorption of a substance on soil.

-

Preparation: A stock solution of this compound is prepared in a 0.01 M CaCl₂ solution. Different soil types with varying organic carbon content are selected.

-

Adsorption: Soil samples are equilibrated with the chemical solution for a defined period (e.g., 24 hours) at a constant temperature.

-

Analysis: After equilibration, the soil and solution are separated by centrifugation. The concentration of the test substance in the supernatant is measured using a suitable analytical method (e.g., HPLC).

-

Calculation: The amount of adsorbed substance is calculated from the difference between the initial and final concentrations in the solution. The adsorption coefficient (Kₑ) and the organic carbon-normalized adsorption coefficient (Kₒₙ) are determined.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This protocol is designed to determine the rate and route of degradation of a chemical in soil under aerobic and anaerobic conditions.

-

Soil Treatment: Soil samples are treated with a solution of ¹⁴C-labeled this compound.

-

Incubation: The treated soil is incubated in the dark at a controlled temperature and moisture content. For aerobic conditions, a continuous flow of air is supplied. For anaerobic conditions, the system is purged with an inert gas like nitrogen.

-

Sampling: At various time intervals, soil samples are extracted and analyzed for the parent compound and its transformation products.

-

Analysis: Extracts are analyzed by techniques such as HPLC and liquid scintillation counting to quantify the parent compound and metabolites. Evolved ¹⁴CO₂ (mineralization) is trapped and quantified.

-

Data Evaluation: The degradation rate and half-life of the parent compound are calculated. A degradation pathway can be proposed based on the identified metabolites.

Caption: General experimental workflow for environmental fate assessment.

Conclusion

While direct data on the environmental fate and degradation of this compound is limited, by examining its structural analogues and the general behavior of N-methylated aromatic amines, we can infer its likely environmental behavior. It is expected to be relatively persistent, with strong adsorption to soil organic matter limiting its mobility. Biodegradation is anticipated to be a primary degradation pathway, likely initiated by N-demethylation to 3,4-dichloroaniline, which is then further mineralized. Further experimental studies following standardized protocols are crucial to definitively characterize the environmental fate of this compound and to ensure its safe and sustainable use.

References

- 1. This compound | C7H7Cl2N | CID 2800931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 4. State of the art of the environmental behaviour and removal techniques of the endocrine disruptor 3,4-dichloroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of dissolved organic carbon on sorption of 3,4-dichloroaniline and 4-bromoaniline in a calcareous soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New insights into the dissociation dynamics of methylated anilines - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP07061J [pubs.rsc.org]

- 7. tsijournals.com [tsijournals.com]

- 8. Frontiers | Bacterial degradation of monocyclic aromatic amines [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,4-Dichloro-N-methylaniline as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Dichloro-N-methylaniline, a key precursor in various organic syntheses. The document details its physicochemical properties, synthesis methodologies, and significant applications, particularly in the manufacturing of agrochemicals and dyes. Detailed experimental protocols for its synthesis and subsequent reactions are provided, supported by quantitative data and visual diagrams to facilitate understanding and practical application in a research and development setting.

Introduction

This compound (CAS No. 40750-59-2) is an aromatic amine that serves as a valuable intermediate in the synthesis of a range of organic compounds. Its structure, featuring a dichlorinated phenyl ring and an N-methyl group, provides a versatile scaffold for the introduction of various functional groups. This guide explores the synthesis of this compound from its primary precursor, 3,4-dichloroaniline, and its subsequent utility in the preparation of commercially significant products.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of this compound is crucial for its handling and application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₇H₇Cl₂N | [1] |

| Molecular Weight | 176.04 g/mol | [1] |

| Appearance | Liquid | |

| Boiling Point | 150-152 °C at 15 mmHg | |

| Flash Point | 110 °C | |

| Density | 1.3794 g/mL at 25 °C | |

| Refractive Index | n20/D 1.6015 | |

| Solubility | Slightly soluble in water | |

| Storage | Store at 4°C, protected from light. |

Safety Information:

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.[1]

GHS Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Synthesis of this compound

The primary route for the synthesis of this compound is the N-methylation of 3,4-dichloroaniline. The Eschweiler-Clarke reaction is a well-established and effective method for this transformation.[2][3]

Synthesis of the Precursor: 3,4-Dichloroaniline

3,4-Dichloroaniline is typically produced via the catalytic hydrogenation of 3,4-dichloronitrobenzene.[4]

Experimental Protocol: Hydrogenation of 3,4-Dichloronitrobenzene [3][5]

-

In a suitable hydrogenation reactor, a mixture of 3,4-dichloronitrobenzene and a noble metal catalyst (e.g., platinum) is prepared.

-

The reactor is pressurized with hydrogen gas to 0.5-0.6 MPa.

-

The reaction temperature is controlled at approximately 80 ± 5 °C.

-

The reaction is monitored until the consumption of hydrogen ceases.

-

Upon completion, the catalyst is filtered off and can be reused.

-

The resulting crude 3,4-dichloroaniline is purified by vacuum distillation to yield a product with a purity of over 99%.[5]

N-Methylation of 3,4-Dichloroaniline (Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction utilizes formaldehyde as the methylating agent and formic acid as the reducing agent to achieve N-methylation of primary and secondary amines. This method is advantageous as it prevents the formation of quaternary ammonium salts.[2][6]

Experimental Protocol: Synthesis of this compound [2][7]

-

To a reaction vessel containing 3,4-dichloroaniline (1.0 eq), add an excess of formic acid and formaldehyde (37% aqueous solution). A typical molar ratio is 1.0 eq of amine to 1.8 eq of formic acid and 1.1 eq of formaldehyde per hydrogen to be substituted.

-

Heat the reaction mixture at 80-100 °C for several hours (e.g., 18 hours). The reaction progress can be monitored by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with water and neutralize with a base (e.g., NaOH or K₂CO₃) to a pH of approximately 11.

-

Extract the aqueous phase with an organic solvent such as dichloromethane or diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Applications in Organic Synthesis

This compound is a precursor to a variety of value-added chemicals, particularly in the agrochemical and dye industries.

Synthesis of Herbicides

3,4-Dichloroaniline and its derivatives are fundamental building blocks for several phenylurea herbicides, such as diuron and linuron.[8] While 3,4-dichloroaniline is the more direct precursor, this compound can be utilized in the synthesis of related N-methylated urea herbicides.

4.1.1. Synthesis of N-(3,4-dichlorophenyl)-N',N'-dimethylurea (Diuron) Precursor

A common strategy for the synthesis of phenylurea herbicides involves the reaction of an aniline derivative with an isocyanate. This compound can be envisioned as a precursor to a corresponding isocyanate, although the more common route involves the phosgenation of 3,4-dichloroaniline.[9]

Experimental Protocol: Synthesis of N-(3,4-dichlorophenyl)-N'-methylurea (A Diuron Analog)

-

In a reaction vessel, dissolve this compound in a suitable aprotic solvent (e.g., toluene).

-

To this solution, add an equimolar amount of methyl isocyanate.

-

The reaction is typically exothermic and can be stirred at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

-

The product, N-(3,4-dichlorophenyl)-N,N'-dimethylurea, will often precipitate from the solution upon cooling.

-

Collect the solid product by filtration and wash with a cold solvent to obtain the purified product.

Synthesis of Azo Dyes

Aromatic amines are key components in the synthesis of azo dyes. The synthesis involves two main steps: diazotization of the aromatic amine and subsequent coupling with a suitable coupling component (e.g., a phenol or another aromatic amine).

Experimental Protocol: Synthesis of an Azo Dye from this compound [10]

Step 1: Diazotization

-

Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

Step 2: Azo Coupling

-

In a separate beaker, dissolve the coupling component (e.g., 2-naphthol, 1.0 eq) in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

-

A colored precipitate of the azo dye will form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

-

Collect the dye by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

Conclusion

This compound is a versatile and important precursor in organic synthesis. Its synthesis from readily available 3,4-dichloroaniline via the Eschweiler-Clarke reaction is a straightforward and efficient process. The resulting N-methylated aromatic amine serves as a valuable building block for the synthesis of a variety of compounds, most notably herbicides and azo dyes. The experimental protocols provided in this guide offer a practical foundation for the synthesis and application of this compound in a laboratory setting, enabling further research and development in the fields of agrochemicals, materials science, and pharmaceuticals.

References

- 1. This compound | C7H7Cl2N | CID 2800931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 3. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]

Reactivity of the Amine Group in 3,4-Dichloro-N-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the amine group in 3,4-Dichloro-N-methylaniline, a compound of interest in medicinal chemistry and materials science. The presence of two electron-withdrawing chlorine atoms on the aromatic ring, combined with an electron-donating N-methyl group, creates a unique electronic environment that significantly influences the nucleophilicity, basicity, and overall reactivity of the amine functionality. This guide provides a comprehensive overview of these characteristics, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical transformations.

Core Chemical Properties and Reactivity Profile

The reactivity of the amine group in this compound is a result of the interplay between the inductive and resonance effects of its substituents. The two chlorine atoms at the 3- and 4-positions exert a strong electron-withdrawing inductive effect (-I), which reduces the electron density on the benzene ring and, consequently, on the nitrogen atom of the amine group. This deactivation makes the amine less basic and less nucleophilic compared to aniline or N-methylaniline.

Conversely, the methyl group attached to the nitrogen atom has an electron-donating inductive effect (+I), which slightly increases the electron density on the nitrogen, thereby enhancing its basicity and nucleophilicity relative to its primary amine counterpart, 3,4-dichloroaniline. The net effect is a moderately reactive aromatic amine.

Basicity

The basicity of an amine is quantified by the pKa of its conjugate acid. A lower pKa value indicates a weaker base. The predicted pKa of the conjugate acid of this compound is approximately 3.36. This is significantly lower than that of aniline (pKa ≈ 4.6) and N-methylaniline (pKa ≈ 4.85), highlighting the profound impact of the electron-withdrawing chloro substituents.

| Compound | pKa of Conjugate Acid (approx.) |

| Aniline | 4.6 |

| N-Methylaniline | 4.85 |

| 3,4-Dichloroaniline | ~2.0 - 3.0 (estimated) |

| This compound | 3.36 (predicted) |

Table 1: Comparison of pKa values for selected anilines.

Key Reactions of the Amine Group

The amine group of this compound participates in a variety of characteristic reactions, including acylation, alkylation, and diazotization. The reduced nucleophilicity of the amine often necessitates harsher reaction conditions or the use of catalysts to achieve good yields.

Acylation

N-acylation of this compound can be achieved by reacting it with acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct.

Experimental Protocol: General Procedure for N-Acylation

-

Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add a base (e.g., triethylamine, pyridine; 1.2 equivalents) to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add the acylating agent (e.g., acetyl chloride; 1.1 equivalents) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Alkylation

N-alkylation of this compound can be challenging due to the potential for over-alkylation to form a quaternary ammonium salt. The reaction typically involves an alkyl halide in the presence of a base.

Experimental Protocol: General Procedure for N-Alkylation

-

Combine this compound (1 equivalent) and an excess of the alkyl halide (e.g., methyl iodide; 3 equivalents) in a suitable solvent (e.g., acetonitrile, DMF).

-

Add a non-nucleophilic base (e.g., potassium carbonate; 2 equivalents).

-

Heat the reaction mixture at an appropriate temperature (e.g., 50-80 °C) and monitor by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Filter off the inorganic salts and concentrate the filtrate.

-

Partition the residue between water and an organic solvent.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Diazotization

As a secondary amine, this compound undergoes N-nitrosation rather than diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). This reaction leads to the formation of an N-nitrosoamine.

Experimental Protocol: General Procedure for N-Nitrosation

-

Dissolve this compound (1 equivalent) in a mixture of a strong acid (e.g., hydrochloric acid) and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for 15-30 minutes at 0-5 °C.

-

The N-nitrosoamine product, often an oil or a solid, may separate from the solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic extract with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and carefully remove the solvent under reduced pressure.

Spectroscopic Data

The characterization of this compound is confirmed by various spectroscopic methods.

-

¹H NMR: The proton NMR spectrum typically shows signals for the N-methyl protons (a singlet), and distinct signals for the aromatic protons, with coupling patterns consistent with the 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the N-methyl carbon and distinct signals for the aromatic carbons, including the two carbons bearing the chlorine atoms.

-

IR Spectroscopy: The infrared spectrum will show a characteristic N-H stretching band (if any secondary amine is present as an impurity), C-H stretching bands for the aromatic and methyl groups, C=C stretching bands for the aromatic ring, and C-N stretching bands. The C-Cl stretching vibrations are also expected in the fingerprint region.

Conclusion

The reactivity of the amine group in this compound is a nuanced interplay of activating and deactivating electronic effects. While the electron-withdrawing nature of the two chlorine atoms significantly reduces its basicity and nucleophilicity compared to N-methylaniline, the presence of the N-methyl group makes it more reactive than its primary amine analog, 3,4-dichloroaniline. This moderated reactivity allows for a range of chemical transformations, making it a valuable building block in the synthesis of more complex molecules for pharmaceutical and industrial applications. Understanding the principles outlined in this guide is crucial for the effective utilization of this compound in research and development.

A Technical Guide to the mTOR Signaling Pathway: Methodology and Application in Drug Development

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates a wide array of intracellular and extracellular signals, including growth factors, nutrients, energy levels, and stress, to control essential cellular processes.[1][2] mTOR operates within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which have different upstream regulators and downstream targets.[1][3] Given its critical role, dysregulation of the mTOR pathway is a frequent occurrence in various human diseases, most notably cancer, making it a prime target for therapeutic intervention and drug development.[4][5]

The Core mTOR Signaling Pathway

The mTOR pathway is pivotal in cellular signaling, primarily through its two complexes, mTORC1 and mTORC2.[3]

-

mTOR Complex 1 (mTORC1) consists of mTOR, the regulatory-associated protein of mTOR (Raptor), and mammalian LST8 (mLST8).[6] It is activated by signals such as growth factors, amino acids, and high cellular energy levels.[7] Growth factor signaling through the PI3K/Akt pathway leads to the phosphorylation and inhibition of the TSC1/TSC2 complex, which in turn allows the small GTPase Rheb to activate mTORC1.[3][7] Once active, mTORC1 promotes protein synthesis and cell growth by phosphorylating key downstream effectors, including S6 Kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][3]

-

mTOR Complex 2 (mTORC2) is composed of mTOR, rapamycin-insensitive companion of mTOR (Rictor), mLST8, and mSIN1.[1] mTORC2 is generally considered insensitive to acute treatment with rapamycin.[1] It plays a crucial role in cell survival and cytoskeletal organization.[3] A primary downstream target of mTORC2 is the kinase Akt, which it phosphorylates at serine 473, leading to its full activation.[1]

A negative feedback loop exists where S6K1, a downstream effector of mTORC1, can phosphorylate and inhibit insulin receptor substrate 1 (IRS-1), thereby dampening the upstream PI3K/Akt signaling.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mTOR signaling and drug development in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug discovery targeting the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. ovid.com [ovid.com]

In-Depth Technical Guide: Analytical Methods for the Detection of 3,4-Dichloro-N-methylaniline in Soil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of analytical methodologies for the detection and quantification of 3,4-Dichloro-N-methylaniline (DCMA) in soil matrices. The following sections detail experimental protocols, data presentation, and visual workflows to support research and analysis in environmental science and drug development.

Introduction

This compound (DCMA) is a chemical compound of interest due to its potential presence in the environment as a metabolite of certain herbicides and its relevance in synthetic chemistry. Accurate and sensitive detection methods are crucial for assessing its environmental fate, and for quality control in manufacturing processes. This guide focuses on established analytical techniques, primarily chromatography coupled with mass spectrometry, for the robust analysis of DCMA in complex soil samples.

Sample Preparation and Extraction

The effective extraction of DCMA from soil is a critical first step to ensure accurate quantification. The choice of extraction method depends on the soil type, the required limit of detection, and laboratory resources. Common approaches for aniline derivatives are outlined below.

Solvent Extraction

Solvent extraction is a widely used technique for isolating analytes from solid matrices. For aniline derivatives, a common approach involves extraction with an organic solvent or a mixture of solvents.

Experimental Protocol: Accelerated Solvent Extraction (ASE)

Accelerated Solvent Extraction (ASE) is an automated technique that uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.

-

Sample Preparation: Air-dry the soil sample and sieve it to remove large debris. A typical sample size is 10-20 g.

-

Extraction Cell: Mix the soil sample with a dispersing agent like diatomaceous earth and place it into the extraction cell.

-

Extraction Solvent: A mixture of acetone and n-hexane (1:1, v/v) is a suitable extraction solvent for aniline compounds.

-

ASE Parameters:

-

Temperature: 100-120°C

-

Pressure: 1500 psi

-

Static time: 5-10 minutes

-

Number of cycles: 2-3

-

-

Extract Collection: The extract is collected in a vial.

-

Concentration: The collected extract is then concentrated, often under a gentle stream of nitrogen, to a smaller volume (e.g., 1 mL) before analysis.

Experimental Protocol: Ultrasonic-Assisted Extraction (UAE)

-

Sample Preparation: Weigh 5-10 g of homogenized soil into a centrifuge tube.

-

Solvent Addition: Add 10-20 mL of a suitable solvent, such as methanol or acetonitrile.

-

Extraction: Place the sample in an ultrasonic bath for 15-30 minutes.

-

Centrifugation: Centrifuge the sample at a high speed (e.g., 8000 rpm) for 10 minutes.

-

Extract Collection: Decant the supernatant. The extraction can be repeated 2-3 times for improved recovery.

-

Concentration: Combine the extracts and concentrate as described for ASE.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach that combines extraction and cleanup in a single step, making it a popular choice for pesticide residue analysis, and it can be adapted for other organic contaminants.

Experimental Protocol: Modified QuEChERS for Aniline Derivatives

-

Sample Hydration: For dry soil samples, add a small amount of water to a 10 g sample in a 50 mL centrifuge tube and let it stand for 30 minutes.

-

Extraction: Add 10 mL of acetonitrile and internal standards. Shake vigorously for 1 minute.

-

Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) to induce phase separation. Shake vigorously for 1 minute.

-

Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and C18) to remove interferences. Vortex for 30 seconds.

-

Final Centrifugation: Centrifuge at high speed for 5 minutes.

-

Analysis: The final supernatant is ready for chromatographic analysis.

Analytical Techniques

The determination of DCMA in soil extracts is typically performed using chromatographic techniques coupled with sensitive detectors. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent separation and identification capabilities for volatile and semi-volatile organic compounds like DCMA.

Experimental Protocol: GC-MS Analysis

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Column: A non-polar or medium-polarity capillary column is suitable, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injection: Splitless injection of 1 µL of the extract.

-

Inlet Temperature: 250-280°C.

-

Oven Temperature Program:

-

Initial temperature: 60-80°C, hold for 1-2 minutes.

-

Ramp: 10-20°C/min to 280-300°C.

-

Final hold: 5-10 minutes.

-

-

Mass Spectrometer: Agilent 5975C or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for DCMA would need to be determined from its mass spectrum.

-

Transfer Line Temperature: 280-300°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is highly sensitive and specific, making it ideal for trace-level analysis of polar and semi-polar compounds that are not easily analyzed by GC-MS.

Experimental Protocol: HPLC-MS/MS Analysis

-

HPLC System: Agilent 1290 Infinity II or equivalent.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 30-40°C.

-

Mass Spectrometer: Agilent 6470A Triple Quadrupole or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity. Precursor and product ion transitions for DCMA would need to be optimized.

-

Drying Gas Temperature: 300-350°C.

-

Drying Gas Flow: 8-12 L/min.

-

Nebulizer Pressure: 35-45 psi.

-

Capillary Voltage: 3500-4000 V.

Quantitative Data